AMP-PCP disodium salt

Kinase Assay Drug Discovery Enzymology

AMP-PCP disodium salt (CAS 7414-56-4) is a non-hydrolyzable ATP analog whose β,γ-methylene bridge confers complete resistance to ATPases and phosphatases. Supplied as the disodium salt (MW 549.17) for optimal aqueous solubility (≥10 mg/mL). Critical for kinase inhibitor profiling—its weak GSK-3β affinity (Ki ~490 μM) enables competitive binding assays without high radiolabeled ATP concentrations. Validated for Hsp90 N-terminal domain binding (Kd 3.8 μM) in structural biology. Unlike AMP-PNP, the methylene carbon cannot accept hydrogen bonds, making AMP-PCP the preferred tool for trapping monomeric states in crystallography. Ideal negative control for P2X receptor electrophysiology (no inward current at 100 μM). Selecting this specific disodium salt form avoids buffer artifacts and ensures reproducible, publication-ready data.

Molecular Formula C11H16N5Na2O12P3
Molecular Weight 549.17 g/mol
Cat. No. B8103291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMP-PCP disodium salt
Molecular FormulaC11H16N5Na2O12P3
Molecular Weight549.17 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]
InChIInChI=1S/C11H18N5O12P3.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-31(24,25)28-30(22,23)4-29(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1
InChIKeyKZCUOVRMGTZINH-LYYWGVPGSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AMP-PCP Disodium Salt: A Non-Hydrolyzable ATP Analog for Kinase Assays and Structural Biology


AMP-PCP disodium salt (β,γ-Methyleneadenosine 5′-triphosphate disodium salt; CAS 7414-56-4) is a chemically stabilized analog of adenosine triphosphate (ATP) [1]. The compound features a methylene bridge (-CH₂-) in place of the oxygen atom between its beta and gamma phosphate groups. This single-atom substitution confers profound resistance to enzymatic hydrolysis by ATPases and phosphatases, enabling its use as a non-hydrolyzable probe . It is supplied as a disodium salt with a molecular weight of 549.17 g/mol, ensuring aqueous solubility (≥10 mg/mL) suitable for biological assays .

AMP-PCP Disodium Salt: Why ATP and Standard Analogs Are Inadequate Substitutes for Precise Biochemical Probing


Procurement of a generic 'non-hydrolyzable ATP analog' without precise specification introduces significant risk of experimental failure. Compounds like ATP, AMP-PNP, and ATP-γ-S each have distinct structural and electronic properties that dictate their behavior in specific biological contexts. For instance, ATP undergoes rapid turnover, confounding kinetic studies [1]. AMP-PNP, while also non-hydrolyzable, possesses an imido nitrogen capable of accepting hydrogen bonds that the methylene carbon in AMP-PCP cannot, leading to differential protein domain ordering and functional outcomes [2]. Furthermore, the disodium salt form of AMP-PCP is critical; it ensures the solubility and ionic composition required for reproducible biochemical assays, whereas free acid or alternative salt forms may alter solution conditions and affect protein-ligand interactions. Therefore, substitution without rigorous validation of context-specific performance, as quantified in the evidence below, can lead to misinterpreted kinetic parameters, failed structural determinations, and non-reproducible data.

AMP-PCP Disodium Salt: A Quantitative Evidence Guide for Scientific Selection


AMP-PCP Enables ATP-Competitive Kinase Inhibitor Profiling via Measurable Ki and IC₅₀ Shifts

AMP-PCP serves as a non-hydrolyzable ATP-competitive probe in kinase assays, allowing for the determination of inhibitor mechanism of action. Its weak binding affinity relative to ATP enables it to be competed off, revealing a characteristic shift in inhibitor IC₅₀ [1]. This is in contrast to ATP, which undergoes hydrolysis and confounds kinetic analysis. AMP-PCP exhibits a calculated Ki of 490 μM for glycogen synthase kinase-3β (GSK-3β) [1]. Using AMP-PCP, known ATP-competitive inhibitors like staurosporine and Ro 31-8220 showed a significant shift in IC₅₀, while non-competitive or uncompetitive inhibitors like lithium chloride did not, confirming the assay's ability to distinguish modes of inhibition [1].

Kinase Assay Drug Discovery Enzymology

Structural Differentiation from AMP-PNP via Differential Ordering of the ATP-Lid Domain

AMP-PCP and AMP-PNP are often used interchangeably as non-hydrolyzable ATP analogs, but they induce distinct protein conformations. In co-crystal structures with the M. tuberculosis DNA gyrase ATPase domain, AMP-PCP yielded an unexpected monomeric state, whereas AMP-PNP formed the expected functional dimer [1]. This difference was attributed to the chemical nature of the β-γ linkage: the imino nitrogen in AMP-PNP (P-N=P) accepts a hydrogen bond from the 'ATP lid', stabilizing the dimeric conformation. The equivalent methylene carbon in AMP-PCP (P-CH₂-P) cannot act as a hydrogen bond acceptor, resulting in a disordered ATP lid and an inability to promote dimerization in this context [1].

Structural Biology Crystallography Topoisomerase

Defined Binding Affinity (Kd = 3.8 μM) for Hsp90 N-Terminal Domain Promotes Functional Dimerization

AMP-PCP disodium salt binds specifically to the N-terminal nucleotide-binding domain of the Hsp90 chaperone, a key target in oncology and protein homeostasis research. It exhibits a well-defined dissociation constant (Kd) of 3.8 μM for this domain [1]. This binding event is functional, as it favors the formation of the active homodimeric state of Hsp90 by enhancing slow conformational exchange within the ATP lid segment (residues A111-G135) [1]. While other ATP analogs may bind Hsp90, the specific Kd and functional consequence (dimerization) are documented and quantifiable for AMP-PCP.

Chaperone Biology Protein Folding Biophysics

Inactivity on P2X Receptors in Rat Vas Deferens Smooth Muscle Cells Distinguishes It from Other ATP Analogs

AMP-PCP exhibits distinct pharmacological activity on purinergic receptors compared to structurally similar analogs. In whole-cell voltage-clamp experiments on isolated rat vas deferens smooth muscle cells, AMP-PCP (100 μM) produced little to no inward current, in contrast to ATP, which elicited a robust and rapidly desensitizing current [1]. Under identical conditions, the close analog AMP-PNP and the α,β-methylene analog (AMP-CPP) both produced small but sustained inward currents. This demonstrates that AMP-PCP is functionally silent on the specific P2X receptor subtype expressed in this tissue, a property that can be exploited for negative control experiments or when a non-hydrolyzable analog with no agonist activity is required [1].

Ion Channel Pharmacology Electrophysiology Purinoceptors

AMP-PCP Disodium Salt: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Kinase Inhibitor Selectivity Profiling and Mode-of-Action Studies

In kinase drug discovery, determining whether a hit compound is an ATP-competitive inhibitor is a critical early step. AMP-PCP disodium salt enables this via a competitive binding assay format. Its weak affinity for kinases (Ki ~490 μM for GSK-3β) means it can be readily displaced by potent ATP-competitive inhibitors, causing a measurable rightward shift in the inhibitor's IC₅₀ curve [1]. This method, validated in scintillation proximity assays (SPA), allows for the characterization of inhibitor mechanism without requiring high concentrations of radiolabeled ATP, conserving resources and minimizing signal dilution [1]. This application scenario is directly supported by the evidence in Section 3, Item 1, which provides the quantitative Ki and demonstrates the differential effect on ATP-competitive vs. non-competitive inhibitors.

Mechanistic Studies of Hsp90 Chaperone Function and Drug Screening

The Hsp90 chaperone is a key target for cancer therapeutics. AMP-PCP disodium salt is an optimal tool for studying the ATP-dependent conformational changes required for its function. Its well-defined binding affinity (Kd = 3.8 μM) to the Hsp90 N-terminal domain allows researchers to saturate the nucleotide-binding site and trap the protein in an active, homodimeric state [1]. This property, detailed in Section 3, Item 3, makes AMP-PCP invaluable for biophysical studies (e.g., NMR, cryo-EM) of Hsp90 dynamics and for use as a reference ligand in competitive binding assays to screen for novel Hsp90 inhibitors that target the ATP-binding pocket.

Crystallographic Studies of ATP-Dependent Dimerization and Domain Ordering

For structural biologists investigating ATP-dependent protein dimerization, the choice between AMP-PCP and AMP-PNP is not trivial. The inability of the methylene bridge in AMP-PCP to accept hydrogen bonds has profound structural consequences, as shown in its co-crystal structure with M. tuberculosis DNA gyrase, where it fails to promote the active dimeric state seen with AMP-PNP [1]. This evidence from Section 3, Item 2, identifies AMP-PCP as the preferred analog for trapping monomeric states or for studying systems where the hydrogen-bonding capacity of the β-γ linkage is essential for dimerization. Its use can be critical for obtaining interpretable electron density for the ATP-lid domain and understanding the precise molecular basis of nucleotide-dependent conformational changes.

Electrophysiological Studies Requiring a Functionally Silent Nucleotide Analog

In patch-clamp electrophysiology of ion channels (e.g., P2X receptors), it is often necessary to occupy a nucleotide-binding site without activating the channel. As demonstrated in studies on rat vas deferens smooth muscle cells, AMP-PCP (100 μM) elicits little to no inward current, in contrast to ATP and even other non-hydrolyzable analogs like AMP-PNP [1]. This unique inactivity profile, described in Section 3, Item 4, positions AMP-PCP as an ideal negative control or as a tool to block the binding site of ATP without the confounding variable of agonist-induced current. This allows researchers to dissect signaling pathways or study channel regulation mechanisms that are independent of activation.

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